N-(2-Aminoethyl)-N-methyl-2-nitrobenzene-1-sulfonamide
Description
N-(2-Aminoethyl)-N-methyl-2-nitrobenzene-1-sulfonamide is a sulfonamide derivative featuring a benzene ring substituted with a nitro group (-NO₂) at position 2 and a sulfonamide group (-SO₂NH-) at position 1. The nitrogen of the sulfonamide is further substituted with a methyl (-CH₃) group and a 2-aminoethyl (-NH₂CH₂CH₂-) moiety. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, materials science, and organic synthesis. The nitro group’s electron-withdrawing nature enhances electrophilic reactivity, while the aminoethyl group enables hydrogen bonding and solubility in polar solvents .
Properties
Molecular Formula |
C9H13N3O4S |
|---|---|
Molecular Weight |
259.28 g/mol |
IUPAC Name |
N-(2-aminoethyl)-N-methyl-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C9H13N3O4S/c1-11(7-6-10)17(15,16)9-5-3-2-4-8(9)12(13)14/h2-5H,6-7,10H2,1H3 |
InChI Key |
CCWXTBPMQOMVNE-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCN)S(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
General Information
N-(2-Aminoethyl)-N-methyl-2-nitrobenzene-1-sulfonamide is a sulfonamide compound. Sulfonamides have a wide range of applications in medicinal chemistry.
Synthesis of Sulfonamides via N-sulfonylation
A common method for synthesizing sulfonamides involves N-sulfonylation of an amine with a sulfonyl chloride in the presence of a base:
- React an amine with a corresponding benzenesulfonyl chloride in the presence of sodium carbonate in dichloromethane at room temperature.
- Structures of the synthesized sulfonamides are confirmed using 1H and 13C NMR and HRMS data.
- The two aromatic protons of the thiazole ring are assigned at δ in the range of 6.75-6.91 ppm and 7.22-7.31 ppm as two doublets with a coupling constant of J = 4.6 Hz in 1H NMR spectra. Protons of the aromatic ring attached to the sulfonyl moiety show signals in the region between 7.05-8.47 ppm.
Reductive Coupling of Nitroarenes with Aryl Sulfinates
Sulfonamides can be assembled through the reductive coupling of aryl sulfinates and nitroarenes.
- React nitroarenes with sodium arylsulfinate using an iron-based metal-organic framework MIL-101 (Fe) as a catalyst and water as a solvent.
- A one-step direct reduction coupling reaction of nitroarenes and sodium arylsulfinates can be performed using a Palladium/Carbon catalyst.
Synthesis of N-aryl sulfonamides from Sodium Arylsulfinate
A method for synthesizing N-arylsulfonamides involves the reaction of sodium arylsulfinate with nitroaromatics. Electron-deficient nitroarenes are more reactive than their electron-rich counterparts.
Synthesis of 2-aminothiazole sulfonamides
The synthesis of 2-aminothiazole sulfonamides as potent biological agents can be achieved through N-sulfonylation.
Procedure:
- Dissolve sodium acetate in water.
- Add sulfonyl chloride and 2-aminothiazole to the solution.
- Heat the reaction mixture to 80–85 °C and stir continuously until the yellow and sticky substance transforms into a finely powdered solid.
- Monitor the reaction using thin-layer chromatography (TLC) with a 2:1 ratio of n-hexane to ethyl acetate.
- Isolate the solid product by filtration and recrystallize from absolute ethanol to obtain pure compounds.
Preparation of N-aryl sulfonamides
To prepare N-aryl sulfonamides, use General Procedure F:
- Add a solution of an N-aryl sulfonamide, Potassium carbonate, and Dimethylformamide (DMF) to a metal-capped vial.
- Seal the vial, evacuate the air, and fill it with nitrogen.
- Add substituted ethyl 2-chloroacetate to a stirred mixture.
- Stir the mixture in a pre-warmed 70 °C oil bath for 16 hours.
- Cool the reaction mixture, open the vial, and add ethyl acetate and water.
- Separate the layers and extract the aqueous layer with ethyl acetate.
- Wash the combined organic layers three times with a 10% aqueous Lithium chloride solution, brine, and dry over magnesium sulfate.
- Filter and concentrate under reduced pressure to obtain the crude product.
- Purify the crude mixture by column chromatography on silica gel.
Preparation of 2-amino sulfonyl-4-methylsalfonamido methyl benzoic acid methyl ester
To prepare 2-amino sulfonyl-4-methylsalfonamido methyl benzoic acid methyl ester:
- Use sulfonamide methyl toluene as a raw material and subject it to chlorosulfonation-ammonolysis reaction, oxidation reaction, and methanolysis reaction.
- In the chlorosulfonation reaction, add sulfonamide methyl toluene and organic solvents to a reaction device and cool to -10 °C to 0 °C via an ice bath, then add chlorosulfonation reagents dropwise. Next, heat the mixtures until reflux occurs and the reaction is complete.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)-N-methyl-2-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can react with the sulfonamide group.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as amino derivatives, reduced forms, and substituted sulfonamides.
Scientific Research Applications
N-(2-Aminoethyl)-N-methyl-2-nitrobenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-N-methyl-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Benzene Ring
Positional Isomerism of Nitro Group
- N-(2-Aminoethyl)-4-nitrobenzene-1-sulfonamide hydrochloride (): Nitro group at position 4 instead of 2. Molecular formula: C₈H₁₂ClN₃O₄S (MW: 281.72 g/mol).
- N-(4-Amino-3-methylphenyl)-2-nitrobenzene-1-sulfonamide (): Additional amino and methyl substituents at positions 4 and 3 on the benzene ring. Molecular formula: C₁₃H₁₃N₃O₄S (MW: 307.33 g/mol). Increased electron-donating groups (amino) may counteract the nitro group’s electron-withdrawing effects, altering reactivity .
Halogen and Alkyl Substituents
- N-(2-Aminoethyl)-2-bromo-5-methylbenzene-1-sulfonamide hydrochloride (): Bromo (-Br) and methyl (-CH₃) groups at positions 2 and 3. Molecular formula: C₉H₁₄BrClN₂O₂S (MW: 329.64 g/mol).
Variations in Sulfonamide Nitrogen Substituents
Alkyl vs. Hydroxyalkyl Groups
- 4-Amino-N-(2-hydroxyethyl)-N-methylbenzene-1-sulfonamide (): Hydroxyethyl (-CH₂CH₂OH) replaces the aminoethyl group. Molecular formula: C₉H₁₄N₂O₃S (MW: 230.29 g/mol). The hydroxyl group enhances hydrophilicity, improving aqueous solubility but reducing lipid membrane permeability .
Dimethylamino and Aziridine Derivatives
- 2-(Aminomethyl)-N,N-dimethylbenzene-1-sulfonamide (): Dimethylamino (-N(CH₃)₂) and aminomethyl (-CH₂NH₂) groups. Molecular formula: C₉H₁₄N₂O₂S (MW: 214.29 g/mol).
Heterocyclic Analogues
- N-(2-Aminophenyl)-5-methylthiophene-2-sulfonamide (): Thiophene ring replaces benzene, with a methyl group at position 4. Molecular formula: C₁₁H₁₂N₂O₂S₂ (MW: 268.36 g/mol).
Solubility and Stability
- Hydrochloride Salts: Compounds like N-(2-aminoethyl)-4-nitrobenzene-1-sulfonamide hydrochloride () exhibit improved water solubility due to ionic character, whereas free bases (e.g., ’s oil form) are more lipophilic .
- Storage Conditions: Derivatives like 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide require storage at 4°C to maintain stability .
Data Tables
Table 1: Key Structural and Physicochemical Comparisons
*Assuming molecular formula based on structural analogy.
Biological Activity
N-(2-Aminoethyl)-N-methyl-2-nitrobenzene-1-sulfonamide, a sulfonamide derivative, has garnered attention due to its diverse biological activities. This compound exhibits potential as a therapeutic agent, particularly in oncology and enzyme inhibition. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
This compound features a nitro group and a sulfonamide moiety, which are critical for its biological activity. The presence of the nitro group can enhance the compound's interaction with biological targets, while the sulfonamide structure is known for its role in antibacterial and enzyme inhibition properties.
1. Cytotoxicity and Radiosensitization
Research indicates that this compound exhibits selective cytotoxicity towards hypoxic cancer cells. In vitro studies demonstrated that at a concentration of 1 mM, it reduced the survival fraction of hypoxic EMT6 mammary carcinoma cells to 0.003, while showing minimal effects on aerobic cells . Furthermore, it acts as a radiosensitizer, enhancing the effects of radiation therapy on these cancer cells.
| Concentration (mM) | Surviving Fraction (Hypoxic Cells) | Effect on Aerobic Cells |
|---|---|---|
| 1 | 0.003 | Minimal |
2. Inhibition of Carbonic Anhydrases
The compound has been evaluated for its inhibitory effects on human carbonic anhydrases (hCAs), particularly hCA XII. It displayed significant inhibitory activity with a Ki value of 14 nM, making it one of the most potent inhibitors in its class . The structure-activity relationship (SAR) studies suggest that modifications to the carbon chain length can influence inhibitory potency.
| Compound | Ki (nM) | Biological Target |
|---|---|---|
| This compound | 14 | hCA XII |
| Other derivatives | Varies (33 - 316) | Various hCAs |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Cancer Treatment : A study involving BALB/c mice implanted with EMT6 tumors assessed the in vivo efficacy of this compound. Although in vitro results were promising, in vivo administration at doses of 200 mg/kg intraperitoneally or 100 mg/kg intravenously did not yield significant cytotoxic or radiosensitizing effects .
- Enzyme Inhibition : In vitro assays demonstrated that modifications to the sulfonamide structure could lead to enhanced inhibitory effects against hCAs, supporting its potential use in treating conditions related to dysregulated carbonic anhydrase activity .
Q & A
Basic Research Questions
Q. What are the standard laboratory-scale synthetic routes for N-(2-Aminoethyl)-N-methyl-2-nitrobenzene-1-sulfonamide?
- Methodological Answer : The synthesis typically involves a multi-step sequence:
Nitration : Introduction of the nitro group to the benzene ring under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C).
Sulfonation : Reaction with sulfonating agents (e.g., chlorosulfonic acid) to install the sulfonamide group.
Aminoethylation : Coupling of the aminoethyl side chain via nucleophilic substitution or reductive amination.
- Purification steps include recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane). Structural validation is achieved via , , and high-resolution mass spectrometry (HRMS) .
Q. Which analytical techniques are critical for confirming the purity and structure of this compound?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:
- Nuclear Magnetic Resonance (NMR) : and NMR identify proton/carbon environments and confirm substitution patterns.
- Mass Spectrometry (MS) : HRMS verifies molecular ion peaks and fragmentation pathways.
- Infrared Spectroscopy (IR) : Detects functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹).
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98% by area normalization) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve synthetic yield and minimize by-products?
- Methodological Answer : Key parameters include:
- Temperature Control : Lower temperatures (0–10°C) during nitration reduce undesired di-nitration by-products.
- Catalyst Selection : Use of Lewis acids (e.g., AlCl₃) in sulfonation enhances regioselectivity.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility during aminoethylation.
- In-line Monitoring : Thin-layer chromatography (TLC) tracks reaction progress, enabling timely quenching.
- Statistical tools like Design of Experiments (DoE) can model interactions between variables (e.g., time, temperature) .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Multi-technique Cross-validation : Combine NMR to confirm sulfonamide connectivity and X-ray crystallography for absolute configuration.
- Isotopic Labeling : Introduce -labeled precursors to trace ambiguous signals.
- Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts and vibrational spectra for comparison with experimental data .
Q. How does the nitro group influence the compound’s stability under varying storage conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Quantifies thermal stability (decomposition onset >250°C).
- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks; monitor degradation via HPLC.
- Light Sensitivity : UV-vis spectroscopy assesses nitro group photolysis; amber vials are recommended for long-term storage.
- pH-Dependent Stability : Buffered solutions (pH 3–10) test hydrolytic susceptibility, with nitro reduction risks under acidic conditions .
Q. What methodologies assess the pharmacological potential of this sulfonamide derivative?
- Methodological Answer :
- In Vitro Assays :
- Enzyme Inhibition : Measure IC₅₀ against target enzymes (e.g., carbonic anhydrase) using fluorometric assays.
- Cellular Uptake : Radiolabeled compound tracks permeability in Caco-2 monolayers.
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., halogenated or methylated derivatives) to correlate substituents with bioactivity.
- Molecular Docking : Predict binding modes to receptors (e.g., GPCRs) using AutoDock Vina .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
